molecular formula C11H11ClO3 B13695560 Methyl 3-(4-chloro-2-methylphenyl)-2-oxopropanoate

Methyl 3-(4-chloro-2-methylphenyl)-2-oxopropanoate

Cat. No.: B13695560
M. Wt: 226.65 g/mol
InChI Key: NESMFHKSQQWPJQ-UHFFFAOYSA-N
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Description

Methyl 3-(4-chloro-2-methylphenyl)-2-oxopropanoate is an organic compound with a complex structure that includes a methyl ester group, a chlorinated aromatic ring, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-chloro-2-methylphenyl)-2-oxopropanoate typically involves the esterification of 3-(4-chloro-2-methylphenyl)-2-oxopropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-chloro-2-methylphenyl)-2-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(4-chloro-2-methylphenyl)-2-oxopropanoic acid.

    Reduction: Formation of 3-(4-chloro-2-methylphenyl)-2-hydroxypropanoate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(4-chloro-2-methylphenyl)-2-oxopropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(4-chloro-2-methylphenyl)-2-oxopropanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 4-chloro-2-methyl-: Shares the chlorinated aromatic ring but lacks the ester and ketone groups.

    Methyl 3-(4-chlorophenyl)-2-oxopropanoate: Similar structure but without the methyl group on the aromatic ring.

Uniqueness

Methyl 3-(4-chloro-2-methylphenyl)-2-oxopropanoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the ester and ketone groups, along with the chlorinated aromatic ring, makes it a versatile compound for various applications.

Properties

Molecular Formula

C11H11ClO3

Molecular Weight

226.65 g/mol

IUPAC Name

methyl 3-(4-chloro-2-methylphenyl)-2-oxopropanoate

InChI

InChI=1S/C11H11ClO3/c1-7-5-9(12)4-3-8(7)6-10(13)11(14)15-2/h3-5H,6H2,1-2H3

InChI Key

NESMFHKSQQWPJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)CC(=O)C(=O)OC

Origin of Product

United States

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